molecular formula C30H30N2O8 B2441816 N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide CAS No. 872198-74-8

N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide

Cat. No. B2441816
CAS RN: 872198-74-8
M. Wt: 546.576
InChI Key: JPBAUFQGGRIRLT-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C30H30N2O8 and its molecular weight is 546.576. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Intermediate Applications

  • Facile Synthesis Approaches : A study presented a high-yielding cyclisation technique for synthesizing compounds similar to the query compound, emphasizing the efficiency of certain synthetic routes for complex organic molecules (King, 2007). This research underscores the importance of developing straightforward synthesis methods for complex compounds, which could be applicable to the synthesis of N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide.

  • Structural and Property Exploration : Another study focused on the structural aspects and properties of salt and inclusion compounds derived from amide-containing isoquinoline derivatives, highlighting how minor structural changes can significantly influence the physical properties and potential applications of these compounds (Karmakar, Sarma, & Baruah, 2007). This research is relevant for understanding how derivatives of the query compound might be synthesized and utilized.

Potential Biological Activities

  • Antitumor Activities : A novel series of quinazolinone analogues demonstrated broad spectrum antitumor activity, providing a potential framework for developing antitumor agents from similar compounds (Al-Suwaidan et al., 2016). Such findings suggest that derivatives of this compound might be explored for their antitumor potential.

  • Analgesic and Anti-Inflammatory Activities : Research into related compounds found significant analgesic and anti-inflammatory effects, indicating a potential avenue for pharmacological application (Yusov et al., 2019). This suggests that structurally similar compounds, including the query compound, could be investigated for these biological activities.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O8/c1-6-40-20-9-7-18(8-10-20)29(34)24-16-32(25-15-27(39-5)26(38-4)14-23(25)30(24)35)17-28(33)31-19-11-21(36-2)13-22(12-19)37-3/h7-16H,6,17H2,1-5H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBAUFQGGRIRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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